5,6,7,8-Tetrahydroisoquinolin-3-amine
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-3-amine is a chemical compound with the molecular formula C₉H₁₂N₂. It is a derivative of isoquinoline, a structure commonly found in many natural alkaloids. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6,7,8-Tetrahydroisoquinolin-3-amine involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a β-phenylethylamine with an aldehyde in the presence of an acid catalyst, followed by cyclization to form the tetrahydroisoquinoline core .
Another method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale adaptations of the aforementioned synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other amine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological pathways and enzyme functions.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-3-amine involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . As a CDK2 inhibitor, it interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but different biological activities.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A sulfur-containing analog with potential anticancer properties.
Uniqueness
5,6,7,8-Tetrahydroisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit both DHFR and CDK2 makes it a valuable compound in anticancer research .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSKRANCYSNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535804 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69958-52-7 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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